molecular formula C18H18F2N2O B5254707 [4-(3-FLUOROBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

[4-(3-FLUOROBENZYL)PIPERAZINO](3-FLUOROPHENYL)METHANONE

Cat. No.: B5254707
M. Wt: 316.3 g/mol
InChI Key: KQMOPDWHZJFOJE-UHFFFAOYSA-N
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Description

4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE: is a synthetic organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a 3-fluorophenylmethanone group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE typically involves the reaction of 3-fluorobenzyl chloride with piperazine, followed by the introduction of the 3-fluorophenylmethanone group. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining the purity of the compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the carbonyl group in the 3-fluorophenylmethanone moiety, converting it to an alcohol.

    Substitution: The fluorine atoms in the benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in solvents like acetonitrile.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents such as tetrahydrofuran (THF).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as potassium carbonate (K2CO3).

Major Products:

    Oxidation: N-oxides of the piperazine ring.

    Reduction: Alcohol derivatives of the 3-fluorophenylmethanone group.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: In biological research, it serves as a probe to study the interactions of fluorinated compounds with biological systems.

Industry: In the materials science industry, the compound can be used in the synthesis of novel polymers and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

  • 4-(3-CHLOROBENZYL)PIPERAZINOMETHANONE
  • 4-(3-BROMOBENZYL)PIPERAZINOMETHANONE
  • 4-(3-METHYLBENZYL)PIPERAZINOMETHANONE

Comparison: Compared to its analogs with different halogen substitutions (chlorine, bromine), 4-(3-FLUOROBENZYL)PIPERAZINOMETHANONE exhibits unique properties due to the presence of fluorine atoms. Fluorine’s high electronegativity and small size can significantly influence the compound’s pharmacokinetics and pharmacodynamics, making it potentially more effective in certain applications.

Properties

IUPAC Name

(3-fluorophenyl)-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F2N2O/c19-16-5-1-3-14(11-16)13-21-7-9-22(10-8-21)18(23)15-4-2-6-17(20)12-15/h1-6,11-12H,7-10,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQMOPDWHZJFOJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC(=CC=C2)F)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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